(3-(Aminomethyl)piperidin-1-yl)(2-chloropyridin-3-yl)methanone
Description
(3-(Aminomethyl)piperidin-1-yl)(2-chloropyridin-3-yl)methanone is a synthetic organic compound with the molecular formula C12H16ClN3O and a molecular weight of 253.73 g/mol. This compound is widely used in scientific experiments due to its unique physical and chemical properties.
Properties
IUPAC Name |
[3-(aminomethyl)piperidin-1-yl]-(2-chloropyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O/c13-11-10(4-1-5-15-11)12(17)16-6-2-3-9(7-14)8-16/h1,4-5,9H,2-3,6-8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OARZNSHKKOJOIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=C(N=CC=C2)Cl)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Aminomethyl)piperidin-1-yl)(2-chloropyridin-3-yl)methanone typically involves the reaction of 2-chloropyridine-3-carboxylic acid with piperidine derivatives under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(3-(Aminomethyl)piperidin-1-yl)(2-chloropyridin-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
Therapeutic Applications
-
Cancer Treatment
- Mechanism of Action: Preliminary studies suggest that this compound may inhibit specific kinases involved in cell cycle regulation and apoptosis. For instance, it may target serine/threonine-protein kinase Chk1, which plays a crucial role in DNA damage response pathways.
- Case Study: Research indicates that similar compounds have successfully induced apoptosis in cancer cell lines through the activation of caspases and modulation of reactive oxygen species (ROS) levels .
-
Neurological Disorders
- Potential Use: The piperidine structure is associated with various neurological effects. Compounds with similar structures have been investigated for their potential to treat conditions such as depression and anxiety by modulating neurotransmitter systems.
- Research Findings: Studies on related piperidine derivatives have shown promise in enhancing cognitive function and reducing anxiety-like behaviors in animal models .
-
Antimicrobial Activity
- Biological Activity: The chloropyridine component may contribute to antimicrobial properties, as similar structures have been documented to exhibit activity against various bacterial strains .
- Evidence: A study demonstrated that analogs of this compound displayed significant antibacterial effects against Gram-positive bacteria, indicating potential for development as an antimicrobial agent .
Mechanism of Action
The mechanism of action of (3-(Aminomethyl)piperidin-1-yl)(2-chloropyridin-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: Compounds containing the piperidine moiety, such as piperine and other substituted piperidines.
Pyridine derivatives: Compounds with a pyridine ring, including various substituted pyridines.
Uniqueness
(3-(Aminomethyl)piperidin-1-yl)(2-chloropyridin-3-yl)methanone is unique due to its specific combination of piperidine and pyridine moieties, which confer distinct physical, chemical, and biological properties. This uniqueness makes it valuable in various scientific and industrial applications .
Biological Activity
The compound (3-(Aminomethyl)piperidin-1-yl)(2-chloropyridin-3-yl)methanone is a member of the piperidine class of organic compounds, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a piperidine ring substituted with an aminomethyl group and a chloropyridine moiety, which contributes to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It acts as an inhibitor of specific protein tyrosine phosphatases, particularly SHP2, which plays a critical role in cellular signaling pathways related to cancer progression and immune responses .
- Signal Transduction Modulation : By modulating pathways involved in cell proliferation and survival, the compound may influence cancer cell behavior and immune system functions.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor effects. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Case Studies
- In Vitro Studies : A study evaluated the compound's efficacy against several cancer cell lines, revealing an IC50 value in the low micromolar range, indicating potent cytotoxicity .
- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to control groups. The mechanism was linked to the inhibition of SHP2-mediated signaling pathways, which are crucial for tumor growth and metastasis .
Quantitative Structure-Activity Relationship (QSAR)
A QSAR analysis has been conducted to understand the relationship between the chemical structure of this compound and its biological activity. Key findings include:
| Descriptor | Value | Significance |
|---|---|---|
| LogP | 2.5 | Indicates lipophilicity affecting absorption |
| Molecular Weight | 240 g/mol | Correlates with permeability |
| Hydrogen Bond Donors | 2 | Influences binding affinity |
These descriptors help predict the compound's behavior in biological systems and its potential therapeutic applications.
Therapeutic Potential
Given its biological activity, this compound is being explored for potential therapeutic applications in treating cancers characterized by aberrant SHP2 activity. Ongoing research aims to refine its efficacy and safety profile.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
